![molecular formula C24H24ClN5O3 B2713694 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848733-05-1](/img/no-structure.png)
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Crystallography
Compounds with similar structural frameworks, such as pyrimidines and purines, have been extensively studied for their crystallographic properties. For instance, research into racemic and dihydro derivatives of similar compounds has revealed intricate details about their crystallization processes and hydrogen bonding patterns, which could be relevant to understanding the compound (J. N. Low et al., 2004). Such information is crucial for the development of pharmaceuticals and new materials.
Synthetic Pathways and Chemical Reactions
Research into the synthesis and reactions of related heterocyclic compounds highlights potential synthetic pathways that could be applicable. Studies have explored various ring cleavage reactions and the synthesis of substituted thienopyrimidines, indicating a rich chemistry that could be leveraged for creating derivatives of the specified compound with potential biological or material applications (T. Kinoshita et al., 1989; R. More et al., 2013).
Antimicrobial and Antibacterial Properties
Compounds within this structural class have been evaluated for their antimicrobial and antibacterial properties. For example, the synthesis of aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives has demonstrated potential antibacterial activity, suggesting that the compound could also be researched for similar biological activities (J. Cieplik et al., 2008).
Pharmacological Evaluations
Further, derivatives of pyrimido[2,1-f]purine have shown significant pharmacological potential, including receptor affinity, which could imply that the specified compound may have untapped therapeutic value pending further research (Sławomir Jurczyk et al., 2004). Such studies are foundational for the development of new drugs and understanding molecular interactions within biological systems.
Material Science and Electronic Properties
The vibrational and electronic spectral studies of related compounds offer insights into their potential applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials (V. K. Ahluwalia et al., 1989). The structural characteristics conducive to specific electronic transitions could be explored in the compound of interest for similar applications.
properties
CAS RN |
848733-05-1 |
|---|---|
Product Name |
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C24H24ClN5O3 |
Molecular Weight |
465.94 |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O3/c1-3-33-19-10-8-18(9-11-19)28-12-5-13-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-6-4-7-17(25)14-16/h4,6-11,14H,3,5,12-13,15H2,1-2H3 |
InChI Key |
LTNZGXFPKOWTMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)
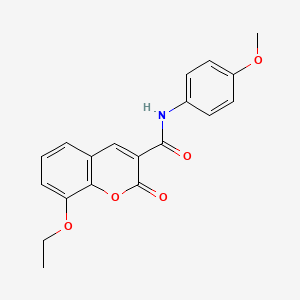
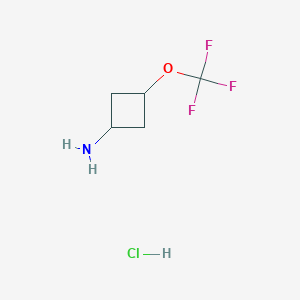
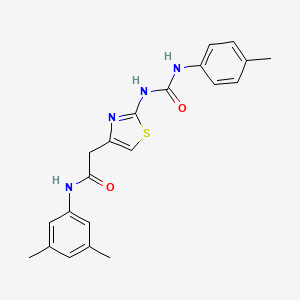
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
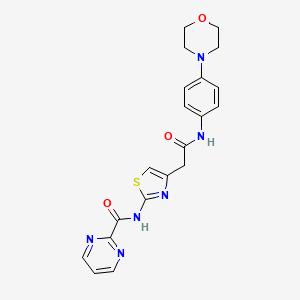
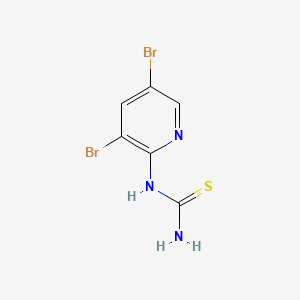
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)
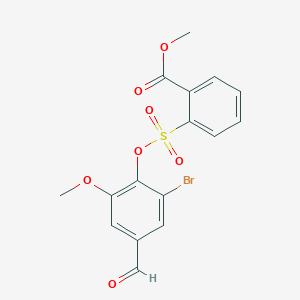
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)